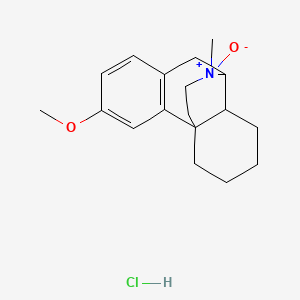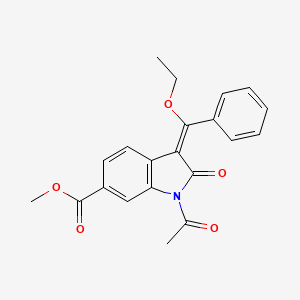
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains both a pyrrolidine ring and a naphthalene moiety. It is synthesized through various methods, which we’ll explore next.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a naphthalene derivative (such as 2-naphthol) with a chiral pyrrolidine carboxylic acid derivative. The stereochemistry of the pyrrolidine ring is crucial, as the compound is specified as “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate.”
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, the naphthalene derivative reacts with the pyrrolidine carboxylic acid in the presence of a Lewis acid catalyst (such as BF₃·Et₂O) to form the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or resolution techniques. These methods ensure the desired stereochemistry.
化学反応の分析
Reactivity: “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: The naphthalene moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the naphthalene substituent.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation yields the carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various derivatives.
科学的研究の応用
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules.
- Its stereochemistry makes it valuable for asymmetric synthesis.
- Research investigates its potential as a bioactive compound.
- Biological assays explore its interactions with enzymes and receptors.
- It may find applications in agrochemicals, pharmaceuticals, or materials science.
作用機序
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are no direct analogs with identical stereochemistry, related pyrrolidine derivatives and naphthalene-based compounds exist. Notable examples include :
- [Compound A]: A structurally similar pyrrolidine derivative.
- [Compound B]: A naphthalene-based compound with different substituents.
: [Reference for Compound A] : [Reference for Compound B]
特性
IUPAC Name |
methyl 4-naphthalen-2-yloxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZZDPOIZWALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)


![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)

